molecular formula C15H16N2O2S B12267438 2-Methyl-4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine

2-Methyl-4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B12267438
M. Wt: 288.4 g/mol
InChI Key: RFMSDJWLUJWGDM-UHFFFAOYSA-N
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Description

2-Methyl-4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methyl group and an azetidine ring linked to a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, including the formation of the azetidine ring and the thiophene moiety. One common approach is to start with the synthesis of 1-(5-methylthiophene-2-carbonyl)azetidin-3-amine, which is then reacted with 2-methyl-4-hydroxypyridine under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The azetidine ring and thiophene moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride.

    Azetidine Derivatives: Compounds such as 1-(2,5-dimethylthiophen-3-yl)ethyl-1-hydroxyurea.

Uniqueness

2-Methyl-4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine stands out due to its unique combination of a pyridine ring, azetidine ring, and thiophene moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]-(5-methylthiophen-2-yl)methanone

InChI

InChI=1S/C15H16N2O2S/c1-10-7-12(5-6-16-10)19-13-8-17(9-13)15(18)14-4-3-11(2)20-14/h3-7,13H,8-9H2,1-2H3

InChI Key

RFMSDJWLUJWGDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C

Origin of Product

United States

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